molecular formula C21H28N4O5S B14749406 1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate

1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate

Cat. No.: B14749406
M. Wt: 448.5 g/mol
InChI Key: HBDGGTOUYDMLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a carbamate derivative featuring:

  • A tert-butyl (1,1-dimethylethyl) group linked to a carbamate moiety.
  • A piperidinyl scaffold substituted at the 4-position.
  • A pyrimidine ring substituted at the 6-position with a 4-(methylsulfonyl)phenoxy group.

The piperidine core provides conformational flexibility, common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes .

Properties

Molecular Formula

C21H28N4O5S

Molecular Weight

448.5 g/mol

IUPAC Name

tert-butyl N-[1-[6-(4-methylsulfonylphenoxy)pyrimidin-4-yl]piperidin-4-yl]carbamate

InChI

InChI=1S/C21H28N4O5S/c1-21(2,3)30-20(26)24-15-9-11-25(12-10-15)18-13-19(23-14-22-18)29-16-5-7-17(8-6-16)31(4,27)28/h5-8,13-15H,9-12H2,1-4H3,(H,24,26)

InChI Key

HBDGGTOUYDMLKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC=N2)OC3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate involves several steps. One common method includes the reaction of 1-[6-(4-methanesulfonylphenoxy)-4-pyrimidinyl]-piperidine-4-carbamic acid tert-butyl ester with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate involves its role as a PUF60 inhibitor. PUF60 is a protein involved in RNA splicing and gene expression. By inhibiting PUF60, the compound can alter the splicing of pre-mRNA, leading to changes in gene expression that may result in the inhibition of cancer cell growth. The molecular targets and pathways involved include the RNA splicing machinery and downstream signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Piperidine Core
  • N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide (CAS 113558-89-7): Replaces the pyrimidine-carbamate with a pyridine-ethyl group and introduces a phenylsulfonamide moiety. The pyridine substituent may improve blood-brain barrier penetration due to increased lipophilicity.
  • N-(3-Ethynylphenyl)-7-methoxy-6-[[1-(methylsulfonyl)-4-piperidinyl]oxy]-4-quinazolinamine (CAS 610302-93-7): Features a quinazolinamine scaffold instead of pyrimidine. Retains the methylsulfonyl-piperidinyl group but substitutes the phenoxy with a methoxy-quinazoline system. Quinazolinamines are known kinase inhibitors, suggesting possible overlap in therapeutic targets .
2.2. Pyrimidine Ring Modifications
  • 1-{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-3-methyl-butan-1-one (EP 1 808 168 B1): Replaces the pyrimidine with a pyrazolo[3,4-d]pyrimidine core. The pyrazole fusion may enhance π-π stacking interactions with aromatic residues in enzyme binding pockets.
  • Methyl (1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)carbamate (14c): Substitutes the phenoxy group with chloro, fluoro, and trifluoromethyl substituents. The trifluoromethyl group increases lipophilicity and metabolic resistance, while the chloro/fluoro substituents may enhance halogen bonding .
2.3. Carbamate vs. Amide Derivatives
  • N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730) :

    • Replaces the carbamate with a propanamide group.
    • Exhibits rapid onset and short duration of analgesic action, highlighting how carbamates (more hydrolytically stable) might prolong activity compared to amides .
    • The thienyl group introduces sulfur-based interactions, absent in the target compound.
  • tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate (CAS 1286272-85-2): Retains the tert-butyl carbamate but substitutes the pyrimidine-phenoxy system with a cyanobenzoyl group. The electron-withdrawing cyano group may reduce electron density on the piperidine, altering reactivity or binding .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Analog (CAS 610302-93-7) Analog (14c)
Molecular Weight ~500–550 g/mol* 483.47 g/mol 552.88 g/mol
LogP Moderate (tert-butyl) Higher (quinazolinamine) High (CF3, Cl, F)
Hydrogen Bond Acceptors 7 (pyrimidine, sulfonyl) 8 (quinazolinamine) 7 (pyrimidine, sulfonyl)
Metabolic Stability High (carbamate) Moderate (amine) High (trifluoromethyl)

*Estimated based on structural analogs.

Biological Activity

1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate, commonly referred to as PF-17, is a synthetic compound with the molecular formula C21H28N4O5SC_{21}H_{28}N_{4}O_{5}S and a molecular weight of 448.54 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the treatment of various conditions.

PF-17 exhibits a unique mechanism of action that involves modulation of neurotransmitter systems, specifically targeting serotonin receptors and the serotonin transporter (SERT). Research indicates that compounds similar to PF-17 can act as both agonists and antagonists at various serotonin receptor subtypes, thereby influencing mood and anxiety pathways in the brain. This multimodal activity positions PF-17 as a candidate for treating major depressive disorder and anxiety-related conditions .

Pharmacological Profile

The pharmacological profile of PF-17 includes:

  • Serotonin Receptor Affinity : The compound shows high affinity for multiple serotonin receptor subtypes, including 5-HT(1A), 5-HT(1B), and 5-HT(3A), which are crucial for mood regulation.
  • SERT Inhibition : PF-17 inhibits SERT effectively, leading to increased levels of serotonin in the synaptic cleft, which is beneficial for alleviating symptoms of depression .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of PF-17. Studies indicate that while it exhibits therapeutic potential, careful consideration must be given to dosage and administration routes to mitigate adverse effects. Long-term studies are necessary to fully understand the implications of chronic use .

Clinical Trials

Recent clinical trials have explored the efficacy of PF-17 in treating major depressive disorder. In one notable study, participants receiving PF-17 exhibited significant improvements in depressive symptoms compared to those receiving placebo. The results highlighted the compound's potential as a novel antidepressant with fewer side effects than traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Comparative Analysis with Other Antidepressants

CompoundMechanism of ActionSERT Affinity (nM)Clinical Application
PF-17Multimodal (5-HT receptor modulation)1.6Major Depressive Disorder
Fluoxetine (Prozac)SSRI10Major Depressive Disorder
VenlafaxineSNRI200Major Depressive Disorder

This table illustrates that PF-17 has a superior SERT affinity compared to some existing antidepressants, suggesting it may be more effective at lower doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.